molecular formula C16H12BrN B8770838 6-bromo-N-phenylnaphthalen-2-amine CAS No. 202831-66-1

6-bromo-N-phenylnaphthalen-2-amine

Cat. No.: B8770838
CAS No.: 202831-66-1
M. Wt: 298.18 g/mol
InChI Key: RIHHTXUAXIWXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-phenylnaphthalen-2-amine (CID 18694813) is a brominated derivative of N-phenylnaphthalen-2-amine, a versatile compound recognized for its utility in advanced chemical research and development . The molecular formula is C16H12BrN, and the bromine substituent on the naphthalene ring system makes this compound a particularly valuable building block for organic synthesis, facilitating further cross-coupling reactions and molecular functionalization . While specific data for the bromo-derivative is limited, its parent compound, N-phenylnaphthalen-2-amine (CAS 135-88-6), is well-established in industrial applications, providing insight into its potential research value. The parent structure is notably used in the synthesis of various organic dyes and pigments, where its aromatic system contributes to vibrant and colorfast properties . Furthermore, the N-phenylnaphthalen-2-amine scaffold serves as a key intermediate in the pharmaceutical sector for the synthesis of Active Pharmaceutical Ingredients (APIs) and is investigated for its potential in drug discovery platforms, including for anti-cancer and anti-inflammatory agents . This compound is intended for research use only (RUO) and is strictly not for personal or diagnostic use. Researchers are advised to consult safety data sheets (SDS) prior to handling.

Properties

CAS No.

202831-66-1

Molecular Formula

C16H12BrN

Molecular Weight

298.18 g/mol

IUPAC Name

6-bromo-N-phenylnaphthalen-2-amine

InChI

InChI=1S/C16H12BrN/c17-14-8-6-13-11-16(9-7-12(13)10-14)18-15-4-2-1-3-5-15/h1-11,18H

InChI Key

RIHHTXUAXIWXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-N-phenylnaphthalen-2-amine is characterized by the following molecular structure:

  • Molecular Formula : C12_{12}H10_{10}BrN
  • Molecular Weight : 236.12 g/mol
  • CAS Number : 305835-80-7

The presence of a bromine atom and a phenyl group attached to the naphthalene backbone contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of naphthalene-based amines can inhibit bacterial growth by disrupting cell membrane integrity. A notable study highlighted the effectiveness of naphthalene derivatives against various Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a potent antimicrobial agent .

Anticancer Properties

There is emerging evidence that naphthalene derivatives possess anticancer activity. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mitochondrial pathways. For example, related compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further development as anticancer agents .

Organic Electronics

This compound can serve as a building block for organic semiconductors due to its planar structure and ability to facilitate π-π stacking interactions. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of bromine enhances charge mobility, which is critical for efficient device performance .

Fluorescent Probes

The compound's ability to change fluorescence based on environmental polarity makes it a candidate for use in live-cell imaging and high-throughput screening assays. This property can be exploited to develop fluorescent probes that monitor cellular processes in real-time, particularly in studies involving membrane dynamics and drug delivery systems .

Biological Assays

This compound can be utilized in various biological assays to study its effects on cellular pathways. For instance, it can be employed in assays designed to assess outer membrane permeabilization in Gram-negative bacteria, contributing to the understanding of antibiotic mechanisms .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic pathways leading to other bioactive molecules. Its reactivity allows for further functionalization, enabling the synthesis of more complex structures with potential therapeutic applications .

Case Studies

Study FocusFindingsImplications
Antimicrobial ActivityInhibition of bacterial growth by naphthalene derivativesPotential development of new antibiotics
Anticancer ActivityInduction of apoptosis in cancer cellsOpportunities for cancer therapeutics
Organic ElectronicsEnhanced charge mobility in OLED applicationsAdvancements in organic semiconductor technology
Biological AssaysReal-time monitoring of cellular processesImproved drug delivery systems

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-bromo-N-phenylnaphthalen-2-amine with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Notes
This compound Not provided C₁₆H₁₂BrN ~274.18 (calc.) -Br (C6), -NHPh (C2) Likely intermediate in cross-coupling
6-Bromo-N-methylnaphthalen-2-amine 305835-80-7 C₁₁H₁₀BrN 236.11 -Br (C6), -NHMe (C2) Precursor to N,N-dimethyl derivatives
6-Bromonaphthalen-2-amine 7499-66-3 C₁₀H₈BrN 222.08 -Br (C6), -NH₂ (C2) Simpler amine; potential Suzuki reagent
6-Bromo-1-nitronaphthalen-2-amine 131707-40-9 C₁₀H₇BrN₂O₂ 267.08 -Br (C6), -NO₂ (C1), -NH₂ (C2) Electron-withdrawing nitro group alters reactivity
N-Phenyl-2-naphthylamine 135-88-6 C₁₆H₁₃N 219.28 -NHPh (C2) Antioxidant in rubber; safety concerns

Substituent Effects on Reactivity and Properties

  • Electronic Effects: The N-phenyl group in this compound donates electron density via resonance, activating the naphthalene ring toward electrophilic substitution. However, the bromine atom (electron-withdrawing via inductive effects) counterbalances this activation, directing further substitutions to specific positions . In contrast, 6-bromo-1-nitronaphthalen-2-amine features a nitro group (-NO₂), which strongly deactivates the ring, making it less reactive toward electrophiles but more prone to reduction or nucleophilic aromatic substitution .
  • Steric Effects :

    • The N-phenyl group introduces steric hindrance compared to smaller substituents like -NH₂ (in 6-bromonaphthalen-2-amine) or -NHMe (in 6-bromo-N-methylnaphthalen-2-amine). This bulk may slow reactions requiring access to the amine nitrogen, such as acylation or alkylation .
  • Thermal and Physical Properties :

    • While specific data for this compound are unavailable, the N-methyl analog (CAS 305835-80-7) has a molecular weight of 236.11 and is stored at 2–8°C, suggesting moderate stability. The larger N-phenyl derivative likely has a higher melting point due to enhanced aromatic stacking .

Preparation Methods

Diazotization and Fluoroborate Displacement

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Amination 150°C, 48h, sealed tube94%High yield; minimal byproductsLong reaction time; specialized equipment
Ullmann Coupling 120°C, CuI/DMEDA, DMSO~65%Cost-effective catalystsOxygen-sensitive; moderate yield
Buchwald-Hartwig 80–100°C, Pd/XPhos~75%*Mild conditions; high selectivityExpensive catalysts; requires optimization

*Theoretical yield based on analogous reactions.

Mechanistic Insights and Scalability

The Ullmann coupling mechanism (Figure 1) involves:

  • Oxidative Addition: Cu(I) reacts with iodobenzene to form a phenyl-Cu(III) intermediate.

  • Transmetallation: The amine coordinates to copper, displacing iodide.

  • Reductive Elimination: N-phenyl bond formation regenerates Cu(I).

Scalability challenges include catalyst recovery and solvent management. DMSO, while effective, complicates purification due to its high boiling point. Alternative solvents (e.g., toluene) may reduce operational costs but often lower reaction efficiency.

Q & A

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification steps .
  • Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
  • Waste disposal : Segregate halogenated waste in labeled containers for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.